N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4S/c1-19-11-20(2)13-22(12-19)29(34)30-9-10-32-16-27(23-5-3-4-6-24(23)32)37-17-28(33)31-15-21-7-8-25-26(14-21)36-18-35-25/h3-8,11-14,16H,9-10,15,17-18H2,1-2H3,(H,30,34)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVAWQNXTUBBRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide), a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 531.63 g/mol. It features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study demonstrated that thiourea derivatives incorporating benzo[d][1,3]dioxole exhibited significant cytotoxicity against various cancer cell lines such as HepG2 and HCT116 with IC50 values ranging from 1.54 µM to 4.52 µM . These findings suggest that the structural components of benzo[d][1,3]dioxole may contribute to the compound's ability to inhibit cancer cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | HepG2 | 7.46 |
| Doxorubicin | HCT116 | 8.29 |
| N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide | HepG2 | TBD |
| N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide | HCT116 | TBD |
The mechanisms underlying the anticancer effects of this compound are multifaceted:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival pathways.
- Apoptosis Induction : Studies have indicated that it may promote apoptosis through modulation of Bcl-2 family proteins (Bax and Bcl-2), which are pivotal in regulating mitochondrial pathways of apoptosis .
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cells, preventing their proliferation.
Other Biological Activities
In addition to anticancer properties, derivatives of benzo[d][1,3]dioxole have shown promise in other therapeutic areas:
- Antidiabetic Potential : Certain derivatives demonstrated significant inhibition of α-amylase with IC50 values as low as 0.68 µM while exhibiting low cytotoxicity against normal cell lines . This suggests potential applications in managing diabetes.
Case Studies
A notable case study involved the synthesis and evaluation of benzodioxole derivatives for their biological activities. Researchers synthesized various derivatives and tested them against cancer cell lines and normal cells. The results indicated that while some compounds displayed potent anticancer activity (IC50 values < 10 µM), they maintained safety profiles with IC50 values > 150 µM on normal cells .
Comparison with Similar Compounds
Key Structural Differences :
- The target compound uniquely combines indole , benzodioxole , and dimethylbenzamide moieties, whereas analogs typically emphasize one dominant scaffold.
Bioactivity and Mode of Action
Bioactivity profiling () reveals that structurally related compounds cluster into groups with shared modes of action. For example:
- Indole derivatives (e.g., from ) exhibit anticancer activity correlated with kinase inhibition, driven by planar aromatic systems interacting with ATP-binding pockets .
- Benzodioxole-containing molecules (e.g., D-19 in ) show neuroprotective effects, likely due to enhanced bioavailability from the benzodioxole group .
- Benzamides (e.g., ) are utilized in catalysis, leveraging directing groups for C–H activation .
Molecular networking () could predict its activity by comparing MS/MS fragmentation patterns (cosine scores >0.7 indicate structural and functional similarity) .
Physicochemical and Spectroscopic Properties
NMR and MS data are critical for structural comparison:
- NMR profiles (): Compounds with minor substituent differences (e.g., chloro vs. methyl groups) show nearly identical chemical shifts except at substituent sites (e.g., δ 29–44 ppm regions in indole derivatives) .
- MS/MS fragmentation : Analogous compounds (e.g., benzodioxole-containing D-19) yield characteristic fragments (e.g., m/z 149 for benzodioxole cleavage) .
Thermodynamic properties : The thioether and benzodioxole groups may increase logP compared to ester-linked analogs, impacting membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
